benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
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Overview
Description
Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, benzyl groups, and a tert-butyl carbamate moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate typically involves multiple steps, including the formation of the pyrrolidinone ring, introduction of benzyl groups, and protection of amine functionalities. Common reagents used in these reactions include benzyl bromide, tert-butyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-4-oxobutanoate
- Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Uniqueness
Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
133230-47-4 |
---|---|
Molecular Formula |
C27H33N3O6 |
Molecular Weight |
495.576 |
IUPAC Name |
benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C27H33N3O6/c1-26(2,3)36-25(34)29-21(16-22(31)35-18-20-12-8-5-9-13-20)23(32)30-27(14-15-28-24(27)33)17-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3,(H,28,33)(H,29,34)(H,30,32)/t21-,27+/m0/s1 |
InChI Key |
NIWMSJSOZGKXSF-KDYSTLNUSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC2(CCNC2=O)CC3=CC=CC=C3 |
Synonyms |
(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester |
Origin of Product |
United States |
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